(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-ethylphenyl)butanamide
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Overview
Description
The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is a complex organic molecule characterized by its unique structure, which includes dibromo and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Phenoxy Acetamide Intermediate: The initial step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamide by reacting with ammonia or an amine under controlled conditions.
Coupling with Butanamide: The acetamide intermediate is then coupled with N-(2-ethylphenyl)butanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethylphenyl groups.
Reduction: Reduction reactions may target the imino and amido groups.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of dibromo and phenoxy groups suggests it could interact with biological macromolecules, possibly serving as a lead compound for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, although further research is needed to confirm this.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, polymers, or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The dibromo and phenoxy groups may facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having halogenated aromatic rings but differs in the type and position of halogen atoms.
Steviol Glycosides: Share some structural features but are primarily used as sweeteners.
Uniqueness
The uniqueness of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23Br2N3O3 |
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Molecular Weight |
525.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-ethylphenyl)butanamide |
InChI |
InChI=1S/C21H23Br2N3O3/c1-4-15-7-5-6-8-18(15)24-20(27)10-14(3)25-26-21(28)12-29-19-9-13(2)16(22)11-17(19)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,27)(H,26,28)/b25-14+ |
InChI Key |
VATIJYVUQZUIKK-AFUMVMLFSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C |
Origin of Product |
United States |
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